molecular formula C23H15Cl3N2O2 B5113368 3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide

3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide

Cat. No. B5113368
M. Wt: 457.7 g/mol
InChI Key: HOMHBMCQFONCJR-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. This compound is also known as BDCCA and is a member of the cyanoacrylamide family.

Mechanism of Action

BDCCA exerts its anti-cancer activity by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. BDCCA binds to STAT3 and prevents its activation, leading to the inhibition of cancer cell growth. BDCCA also activates the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and physiological effects:
BDCCA has been found to have low toxicity and high selectivity towards cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells without affecting normal cells. BDCCA has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

BDCCA has several advantages for lab experiments, including its high selectivity towards cancer cells, low toxicity, and anti-inflammatory properties. However, BDCCA also has some limitations, such as its low solubility in water and its potential to form reactive intermediates, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for the research on BDCCA. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new drug delivery methods to improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the potential use of BDCCA in the treatment of other diseases such as inflammatory bowel disease and neurodegenerative diseases.

Synthesis Methods

The synthesis of BDCCA involves the reaction of 2-chlorobenzonitrile with 3,5-dichloro-4-hydroxybenzaldehyde in the presence of potassium carbonate as a base. The resulting product is then reacted with benzyl bromide in the presence of potassium carbonate and potassium iodide as a catalyst to form the final product, BDCCA.

Scientific Research Applications

BDCCA has been extensively studied for its potential use as a drug candidate in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDCCA has also been found to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O2/c24-18-8-4-5-9-21(18)28-23(29)17(13-27)10-16-11-19(25)22(20(26)12-16)30-14-15-6-2-1-3-7-15/h1-12H,14H2,(H,28,29)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMHBMCQFONCJR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.